molecular formula C19H19N3O2 B2855922 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide CAS No. 1031993-19-7

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide

Cat. No.: B2855922
CAS No.: 1031993-19-7
M. Wt: 321.38
InChI Key: ZHCXCTFBAZIGJW-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C19H19N3O2 and a molecular weight of 321.38 g/mol. This compound is part of the quinazoline derivatives family, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(2-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can potentially halt the growth of cancer cells and exhibit antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An anticancer drug that also targets tyrosine kinases.

    Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.

    Prazosin: A sympatholytic drug used to treat hypertension and benign prostatic hyperplasia.

Uniqueness

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide is unique due to its specific structural features and the presence of both quinazoline and acetamide moieties. This combination allows it to interact with a broader range of molecular targets, making it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-17-20-16-11-7-5-9-14(16)19(22-17)24-12-18(23)21-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCXCTFBAZIGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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